molecular formula C28H21N3O2 B303084 N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide

Número de catálogo B303084
Peso molecular: 431.5 g/mol
Clave InChI: XMOMOVMLWMHAOU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide, also known as BIBX1382, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been shown to possess potent inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase.

Mecanismo De Acción

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of cell proliferation, migration, and survival. N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has been shown to be highly selective for EGFR and has minimal activity against other receptor tyrosine kinases.
Biochemical and Physiological Effects
N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has been shown to induce apoptosis in cancer cells through the activation of caspases, which are key enzymes involved in the programmed cell death pathway. In addition, N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process. N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for EGFR and minimal activity against other receptor tyrosine kinases. However, N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has some limitations. It has poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties. In addition, N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has not been extensively studied in clinical trials, and its safety and efficacy in humans are still unknown.

Direcciones Futuras

There are several future directions for the research on N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide. One potential area of research is the development of novel formulations of N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide treatment. In addition, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide in humans. Finally, the potential use of N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide in combination with other targeted therapies or immunotherapies should be explored.

Métodos De Síntesis

The synthesis of N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide involves the condensation of 5-benzoyl-2-aminobenzimidazole with 4-(2-bromoethyl)-2-methylbenzoic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The product is then purified by column chromatography to obtain the final compound.

Aplicaciones Científicas De Investigación

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. EGFR is a transmembrane receptor tyrosine kinase that plays a critical role in the regulation of cell growth, differentiation, and survival. Overexpression or mutations of EGFR have been found in a variety of human cancers, including non-small cell lung cancer, breast cancer, colon cancer, and head and neck cancer. N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has been shown to inhibit the activity of EGFR tyrosine kinase, thereby blocking downstream signaling pathways and inducing cell death in cancer cells.

Propiedades

Nombre del producto

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide

Fórmula molecular

C28H21N3O2

Peso molecular

431.5 g/mol

Nombre IUPAC

N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C28H21N3O2/c1-18-7-5-6-10-23(18)28(33)29-22-14-11-20(12-15-22)27-30-24-16-13-21(17-25(24)31-27)26(32)19-8-3-2-4-9-19/h2-17H,1H3,(H,29,33)(H,30,31)

Clave InChI

XMOMOVMLWMHAOU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)C5=CC=CC=C5

SMILES canónico

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)C5=CC=CC=C5

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.